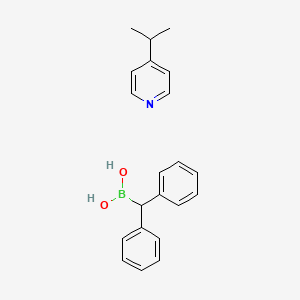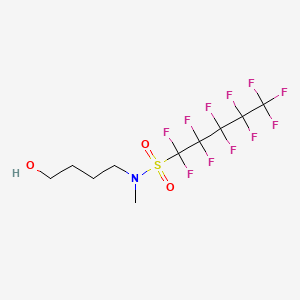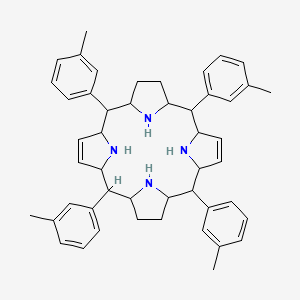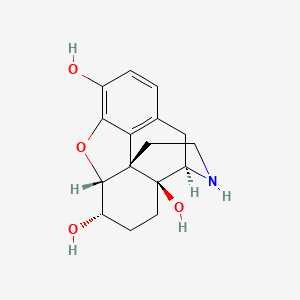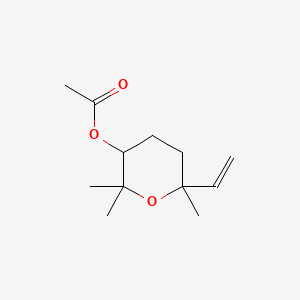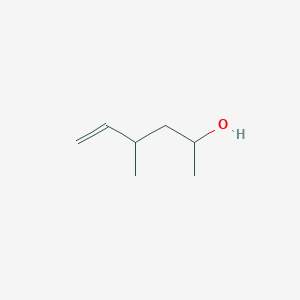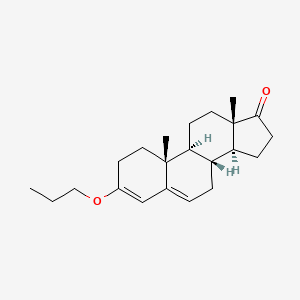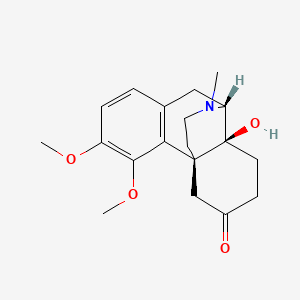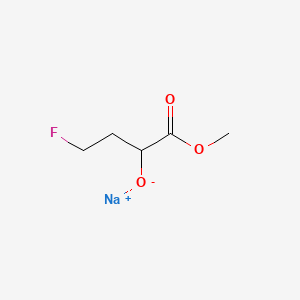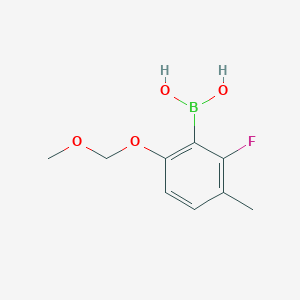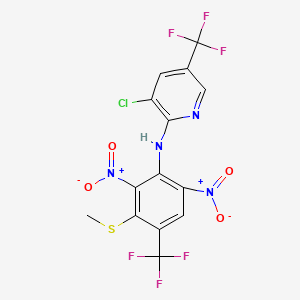
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, trifluoromethyl, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. The process may include nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, and the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while reduction of the nitro groups may produce corresponding amines.
Scientific Research Applications
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Uniqueness
The uniqueness of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
79614-97-4 |
|---|---|
Molecular Formula |
C14H7ClF6N4O4S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3-chloro-N-[3-methylsulfanyl-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H7ClF6N4O4S/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) |
InChI Key |
WYINKYXDUMTESU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


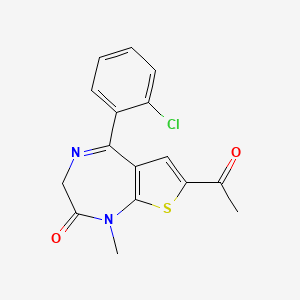
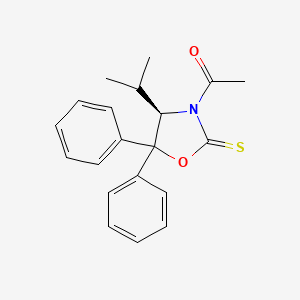
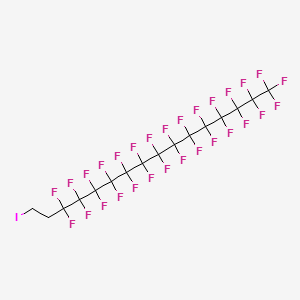
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
